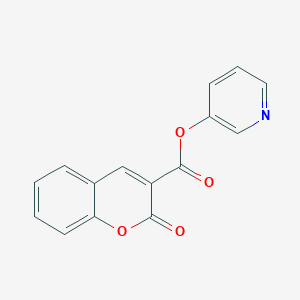

pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is a derivative of coumarin, a class of compounds known for their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with pyridine derivatives. One common method includes the use of a catalyst-free, green protocol for the one-pot three-component synthesis of chromeno[4,3-b]pyridine derivatives . This method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under environmentally friendly conditions (ethanol–water, 3:1 v/v).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis processes developed in the laboratory. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-3-yl 2-oxo-2H-chromene-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Applications De Recherche Scientifique

Chemical Applications

1.1 Building Block for Synthesis

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a versatile compound for developing new materials with specific functionalities.

1.2 Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation: Converts the compound into various derivatives.

- Reduction: Alters functional groups on the chromene ring.

- Substitution: Facilitates nucleophilic substitution at the pyridine ring.

Biological Applications

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves interference with essential biochemical pathways in bacteria, leading to inhibited growth and proliferation .

2.2 Anticancer Properties

The compound has shown promise as an anticancer agent in various studies. It has been observed to inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapeutics. For instance, studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines .

2.3 Fluorescent Probes

this compound has been explored as a fluorescent probe for detecting metal ions, such as copper, in biological samples. This application is particularly valuable for environmental monitoring and biological research.

Industrial Applications

3.1 Material Development

In industry, this compound is utilized in the development of new materials with specific optical and electronic properties. Its unique structure allows for modifications that can enhance material performance in various applications, including electronics and photonics.

3.2 Green Chemistry

The synthesis methods employed for this compound often align with principles of green chemistry, emphasizing sustainable practices such as using environmentally friendly solvents and catalysts. This approach not only reduces environmental impact but also enhances the efficiency of chemical processes.

Case Studies

5.1 Antibacterial Activity Study

A study evaluated the antibacterial effects of this compound against various bacterial strains. Results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, supporting its potential as a therapeutic agent in combating bacterial infections .

5.2 Anticancer Research

In vitro studies have shown that this compound can effectively induce apoptosis in several cancer cell lines through mechanisms involving cell cycle arrest and activation of apoptotic pathways. These findings highlight its potential role in developing new cancer therapies .

Mécanisme D'action

The mechanism of action of pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal applications, the compound may exert its effects by interacting with cellular enzymes and receptors, leading to the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-oxo-2H-chromene-3-carboxylic acid derivatives: These compounds share a similar chromene core and exhibit comparable biological activities.

Chromeno[4,3-b]pyridine derivatives: These compounds have a fused pyridine ring and are known for their antibacterial and anticancer properties.

Uniqueness

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a pyridine ring and a chromene core, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential anticancer activity make it a valuable compound in both research and industrial applications .

Activité Biologique

Pyridin-3-yl 2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyridine ring with a chromene core. This structural combination is responsible for its distinct chemical properties and biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and enhance its biological efficacy.

Target of Action

The primary target of this compound is bacterial strains. It has shown potent inhibitory activity against both gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria.

Mode of Action

The compound interacts with bacterial targets, leading to their inhibition. This interaction likely disrupts essential biochemical pathways within the bacteria, resulting in growth inhibition and cell death.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains effectively. The compound's minimum inhibitory concentration (MIC) values suggest high potency against several pathogens, making it a promising candidate for developing new antibiotics.

Anticancer Activity

This compound has also been studied for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance, it has been reported to induce apoptosis in cancer cell lines by increasing caspase activity, which is crucial for programmed cell death .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC value of 8 µg/mL, significantly inhibiting bacterial growth compared to standard antibiotics.

- Anticancer Effects : In another study, this compound was tested against MCF-7 breast cancer cells. Results showed that the compound reduced cell viability by 70% at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that substituents on the pyridine ring can enhance or diminish its antimicrobial and anticancer activities. For instance, introducing electron-withdrawing groups at specific positions on the pyridine ring has been correlated with improved biological efficacy .

Propriétés

IUPAC Name |

pyridin-3-yl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-14(19-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)18/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITBPKOUXTVFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.